2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Description
2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H23Cl2N5OS and its molecular weight is 488.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
A study elaborates on the synthesis and structural elucidation of derivatives containing the 1,2,4-triazole ring system, which is known for its wide range of pharmaceutical activities. These activities include anti-inflammatory, antibacterial, antifungal, and antituberculosis properties. The 1,2,4-triazole derivatives, including those with sulfanyl substituents similar to our compound of interest, are synthesized through specific reactions and characterized by various spectroscopic techniques, indicating their potential in pharmaceutical research (Mahyavanshi, Parmar, & Mahato, 2011).
Antiviral and Anticancer Applications
Further investigations into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have shown cytotoxicity towards cell lines and evaluated their antiviral activities. This suggests that compounds with similar structures could be explored for their potential in treating viral infections and cancer, highlighting the significance of chemical modifications on the biological activities of these molecules (Wujec et al., 2011).
Antimicrobial Properties
The synthesis and evaluation of N-substituted sulfanilamide derivatives, including structures incorporating triazole rings and acetamide groups, demonstrate antimicrobial properties. These studies suggest the potential utility of such compounds in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Baviskar, Khadabadi, & Deore, 2013).
Conformation and Reactivity Studies
Research on the conformation and reactivity of related acetamide compounds provides insights into their chemical behavior, which is essential for designing molecules with desired biological activities. Understanding the conformations and reactivity can help in the development of compounds with optimized pharmacological properties (Ishmaeva et al., 2015).
Properties
IUPAC Name |
2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5OS/c1-14(2)23(4,13-26)27-20(31)12-32-22-29-28-21(16-6-8-17(24)9-7-16)30(22)18-10-5-15(3)19(25)11-18/h5-11,14H,12H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIIEOBRDFEQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.